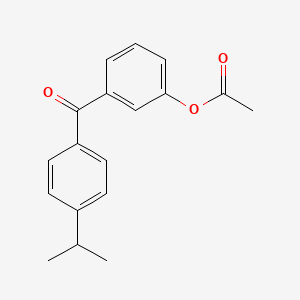

3-Acetoxy-4'-isopropylbenzophenone

Vue d'ensemble

Description

3-Acetoxy-4’-isopropylbenzophenone is a chemical compound belonging to the class of benzophenones. It is known for its unique properties and is commonly used in various sectors, including pharmaceuticals, cosmetics, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-isopropylbenzophenone typically involves the acetylation of 4’-isopropylbenzophenone. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-isopropylbenzophenone may involve a multi-step process that includes the preparation of intermediates followed by their acetylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled environments .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-Acetoxy-4'-isopropylbenzophenone is , with a molecular weight of approximately 270.31 g/mol. The structure features an acetoxy group and an isopropyl substituent on the benzophenone backbone, which contributes to its unique chemical reactivity and stability.

Organic Synthesis

Dicarbonylative Benzannulation

A significant application of this compound is in organic synthesis, particularly in dicarbonylative benzannulation reactions. Research has demonstrated that this compound can participate in reactions catalyzed by palladium and copper to produce complex aromatic compounds efficiently. For instance, a study highlighted the use of 3-acetoxy-1,4-enynes in combination with carbon monoxide and silylboranes to generate 3-hydroxyarylacylsilanes through a one-step process, showcasing the versatility of benzophenone derivatives in synthetic chemistry .

Photochemical Applications

UV Absorption and Stabilization

Benzophenones are well-known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various materials. This compound can be employed in formulations for plastics, coatings, and cosmetics to protect against UV degradation. Its effectiveness as a UV filter is attributed to its ability to absorb harmful UV radiation and convert it into less harmful energy forms .

Material Science

Polymer Additives

In material science, this compound serves as an additive in polymer formulations. It enhances the durability and longevity of materials exposed to sunlight by preventing photodegradation. The incorporation of this compound into polymers can improve their mechanical properties and thermal stability .

Case Study 1: Synthesis of Functionalized Nanoparticles

A recent study explored the use of polyphenol-containing nanoparticles synthesized using benzophenone derivatives like this compound. These nanoparticles exhibited significant antioxidant properties and potential applications in drug delivery systems due to their biocompatibility and ability to interact with various biological molecules .

Case Study 2: UV Protection in Coatings

Another case study evaluated the effectiveness of coatings containing this compound as a UV stabilizer. The results indicated that surfaces treated with this compound showed significantly reduced degradation when exposed to simulated sunlight over extended periods compared to untreated surfaces .

Mécanisme D'action

The mechanism of action of 3-Acetoxy-4’-isopropylbenzophenone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

Comparaison Avec Des Composés Similaires

- 4’-Isopropylbenzophenone

- 3-Acetoxybenzophenone

- 4-Acetoxybenzophenone

Comparison: 3-Acetoxy-4’-isopropylbenzophenone is unique due to the presence of both the acetoxy and isopropyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where these properties are advantageous .

Activité Biologique

3-Acetoxy-4'-isopropylbenzophenone, a member of the benzophenone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural features, which include an acetoxy group and an isopropyl substituent. These modifications may influence its interaction with biological targets, leading to various therapeutic effects.

- IUPAC Name : [3-(4-propan-2-ylbenzoyl)phenyl] acetate

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.3 g/mol

- CAS Number : 890099-82-8

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. While detailed mechanisms remain under investigation, preliminary studies suggest that it may inhibit certain enzymes or receptors, modulating cellular processes and leading to observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Inhibition of these enzymes can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation-related symptoms .

Case Studies

- In Vitro Studies : A study evaluated the anti-inflammatory effects of several benzophenone derivatives, including this compound. The results indicated a significant reduction in COX enzyme activity compared to control groups, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited a broad spectrum of activity, with particular potency against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | COX Inhibition | Notes |

|---|---|---|---|

| This compound | Moderate | Yes | Effective against multiple strains |

| 4'-Isopropylbenzophenone | Low | No | Less effective than acetoxy derivative |

| 3-Acetoxybenzophenone | Moderate | Yes | Similar properties but lacks isopropyl group |

Molecular Docking Studies

Computational studies have been performed to predict the binding affinity of this compound with key biological targets such as COX enzymes and various receptors. These studies utilize molecular docking techniques to simulate interactions at the molecular level, providing insights into how structural features influence biological activity .

Propriétés

IUPAC Name |

[3-(4-propan-2-ylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12(2)14-7-9-15(10-8-14)18(20)16-5-4-6-17(11-16)21-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHFJSJLSWYKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641644 | |

| Record name | 3-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-82-8 | |

| Record name | 3-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.